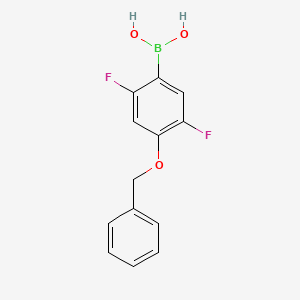

2,5-Difluoro-4-benzyloxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUICRYLUTUUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-4-benzyloxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Difluoro-4-benzyloxyphenylboronic acid. This fluorinated organoboron compound is a valuable building block in modern organic synthesis, particularly for drug discovery and materials science, owing to the unique electronic properties conferred by its substituents.

Core Chemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and computed properties. These are supplemented with data from structurally similar compounds to provide a reliable profile.

| Property | Value | Source |

| IUPAC Name | [4-(benzyloxy)-2,5-difluorophenyl]boronic acid | [1] |

| CAS Number | 1452574-01-4 | [1][2] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |

| Molecular Weight | 264.03 g/mol | Calculated |

| Canonical SMILES | OB(O)C1=CC(F)=C(OCC2=CC=CC=C2)C=C1F | [1] |

| InChI | InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | [1] |

| Physical Form | Solid (Predicted) | N/A |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Spectroscopic Data Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the difluorophenyl and benzyl rings. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to H-F couplings. A characteristic signal for the benzylic (-CH₂-) protons and a typically broad singlet for the boronic acid (-B(OH)₂) protons are expected. |

| ¹³C NMR | Aromatic carbon signals will be observed, with those bonded to fluorine exhibiting large one-bond C-F coupling constants. The carbon atom attached to the boron will likely show a broad signal. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. |

| ¹¹B NMR | A single, broad signal characteristic of a trigonal planar boronic acid is anticipated. |

| IR (Infrared) | Characteristic peaks for O-H stretching (from the B(OH)₂ group, often broad), C-O-C (ether) stretching, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. (MS) | The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the loss of benzyloxy and boronic acid groups. |

Applications in Research and Drug Development

This compound is a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4][5] This reaction is a fundamental tool for constructing biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.

The strategic placement of fluorine atoms on the phenyl ring can significantly influence the parent molecule's properties.[6] Fluorine's high electronegativity can alter the acidity of the boronic acid, impact molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] These attributes are highly desirable in drug design, often leading to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life.[6]

The benzyloxy group provides a bulky, lipophilic substituent and can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps if a free hydroxyl group is desired.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed, representative methodologies for its synthesis and use in Suzuki-Miyaura coupling, adapted from established procedures for structurally similar compounds.[7][8]

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines a plausible synthesis route starting from a brominated precursor.

Materials:

-

1-Bromo-4-(benzyloxy)-2,5-difluorobenzene (1.0 eq)

-

Magnesium (Mg) turnings (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one crystal, as initiator)

-

Triisopropyl borate (1.5 eq)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Argon or Nitrogen) inlet.

-

Add magnesium turnings and a crystal of iodine to the flask.

-

Add enough anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-4-(benzyloxy)-2,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate dropwise, maintaining the temperature below -60 °C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.[8]

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1N HCl until the solution is acidic (pH ~1-2).[7]

-

Stir the mixture vigorously for 30-60 minutes at room temperature to hydrolyze the borate ester.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with ethyl acetate or diethyl ether.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for coupling this compound with an aryl halide.

Materials:

-

Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Palladacycle G2) (1-5 mol%)[6]

-

Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)[1]

Procedure:

-

Reaction Setup:

-

To a Schlenk flask or a microwave vial, add the aryl halide, this compound, base, palladium catalyst, and ligand (if used).

-

Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

-

-

Solvent Addition:

-

Add the degassed solvent via syringe. If a biphasic system like Toluene/Water is used, ensure all components are thoroughly degassed.

-

-

Reaction:

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Purify the crude biaryl product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following information is based on data for structurally related phenylboronic acids and fluorinated compounds.[9][10][11]

Hazard Identification:

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P264: Wash skin thoroughly after handling.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

First Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation persists, get medical advice.[9][11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[10][11]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a fume hood.[9]

-

Avoid formation of dust and aerosols.[10]

-

Keep container tightly closed in a dry and well-ventilated place.[11]

-

Store under an inert atmosphere at refrigerated temperatures (2-8°C).

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Prevent product from entering drains.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. carlroth.com [carlroth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum [chemicalbook.com]

- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 11. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a robust and plausible multi-step synthesis pathway for 2,5-Difluoro-4-benzyloxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described route is based on well-established and reliable organic chemistry transformations, providing a clear guide from commercially available starting materials to the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 4-Bromo-2,5-difluorophenol. The pathway involves:

-

Protection of the phenolic hydroxyl group via a Williamson ether synthesis to form 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene.

-

Lithium-halogen exchange on the aryl bromide to generate a potent organolithium intermediate.

-

Borylation of the organolithium species with a trialkyl borate, followed by an acidic workup to yield the target boronic acid.

This strategic approach isolates the key reactive functionalities, ensuring high-yielding and clean transformations at each stage.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene

This initial step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] The reaction involves the deprotonation of the starting phenol followed by an SN2 attack on benzyl bromide.[3][4]

Procedure:

-

To a solution of 4-Bromo-2,5-difluorophenol (1.0 eq.) in acetone (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

To this suspension, add benzyl bromide (BnBr, 1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene as a solid.

Step 2 & 3: Synthesis of this compound

This part of the synthesis involves the formation of an organolithium intermediate followed by its reaction with an electrophilic boron source to form the C-B bond. This is a standard and highly effective method for preparing arylboronic acids.[5][6]

Procedure:

-

Dissolve 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.15 M) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

In the same pot, add triisopropyl borate (B(OiPr)₃, 1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until the boronic acid precipitates.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexane/diethyl ether) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis pathway. Yields are presented as typical ranges for these types of reactions.

| Step | Reactant | MW ( g/mol ) | Product | MW ( g/mol ) | Typical Yield (%) |

| 1 | 4-Bromo-2,5-difluorophenol | 209.00 | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | 299.11 | 85 - 95% |

| 2 & 3 | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | 299.11 | This compound | 264.03 | 70 - 85% |

Table 1. Summary of reactants, products, and expected yields for the synthesis pathway.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

Safeguarding the Integrity of 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides essential information for researchers, scientists, and professionals in drug development on the stability and optimal storage conditions for 2,5-Difluoro-4-benzyloxyphenylboronic acid. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of experimental results.

Summary of Key Stability and Storage Parameters

The stability of this compound is influenced by environmental factors. Adherence to recommended storage and handling protocols is critical to prevent degradation and maintain the compound's purity. The following tables summarize the crucial conditions and potential hazards.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated)[1] | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly closed, light-protective container | To prevent exposure to moisture, air, and light. |

| Environment | Dry, well-ventilated area[1] | To avoid moisture uptake and ensure a safe storage environment. |

Table 2: Factors Leading to Degradation

| Factor | Description | Potential Outcome |

| Moisture | Boronic acids can be sensitive to moisture.[1] | Hydrolysis of the boronic acid group. |

| Light | Exposure to light can induce degradation.[2] | Photodegradation leading to impurities. |

| Elevated Temperature | Higher temperatures can accelerate chemical degradation. | Decomposition and formation of byproducts. |

| Oxidizing Agents | Reaction with strong oxidizing agents. | Oxidation of the boronic acid moiety. |

| Incompatible Materials | Contact with strong acids and bases.[2] | Acid-base reactions leading to salt formation or degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the boronic acid functional group is known to be susceptible to certain reactions. A likely degradation route is oxidation, which can lead to the cleavage of the C-B bond.[3] This process can result in the formation of the corresponding phenol. Hydrolysis due to exposure to moisture is another potential degradation pathway.

Experimental Protocols

General Protocol for Assessing Compound Stability

To assess the stability of this compound under various conditions, a systematic study can be designed as follows:

-

Sample Preparation: Prepare multiple, identical samples of the compound from a single, well-characterized batch.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.

-

Humidity: High humidity environments (e.g., 75% RH, 90% RH).

-

Light: Exposure to UV and visible light.

-

pH: Acidic and basic conditions in solution.

-

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.

-

Data Analysis: Compare the purity of the stressed samples to a control sample stored under optimal conditions (2-8°C, dark, inert atmosphere). A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Visualizing Stability Relationships

The following diagrams illustrate the logical flow for maintaining the stability of this compound.

References

2,5-Difluoro-4-benzyloxyphenylboronic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-benzyloxyphenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the difluorinated phenyl ring and the boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, key applications, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling.

Chemical Identity and Properties

| Property | Value |

| CAS Number | 1452574-01-4[1] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ |

| Molecular Weight | 264.04 g/mol |

| IUPAC Name | [4-(Benzyloxy)-2,5-difluorophenyl]boronic acid[1] |

| Canonical SMILES | OB(O)C1=CC(F)=C(OCC2=CC=CC=C2)C=C1F[1] |

| InChI Key | InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2[1] |

| Physical Form | Solid (predicted) |

| Melting Point | Data not available. For the analogous compound 4-(4-Fluorobenzyloxy)phenylboronic acid, the melting point is 165-170 °C. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Synthesis

-

Benzylation of 2,5-Difluorophenol: The synthesis would likely begin with the benzylation of 2,5-difluorophenol to introduce the benzyloxy group.

-

Bromination of the Aromatic Ring: The resulting 1-(benzyloxy)-2,5-difluorobenzene would then be brominated at the para position to the benzyloxy group to yield 1-(benzyloxy)-4-bromo-2,5-difluorobenzene.

-

Lithium-Halogen Exchange and Borylation: The final step would involve a lithium-halogen exchange reaction using a strong base like n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to afford the desired this compound.

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Discovery

Fluorinated phenylboronic acids are highly valued in medicinal chemistry. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the acidity of nearby functional groups and participate in favorable protein-ligand interactions, potentially increasing binding affinity and selectivity.

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions . This versatile palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates, enabling the synthesis of complex biaryl and substituted aromatic structures. These structures are common motifs in many biologically active compounds, including enzyme inhibitors. For instance, the 2,5-difluorophenyl moiety has been successfully integrated into potent and selective phosphodiesterase 5 (PDE5) inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on established procedures for similar fluorinated phenylboronic acids and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Commercial Availability of 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Technical Overview for Researchers

For immediate use by researchers, scientists, and drug development professionals, this guide details the commercial availability of the chemical compound 2,5-Difluoro-4-benzyloxyphenylboronic acid (CAS Registry Number: 1452574-01-4). This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. This document provides a consolidated summary of key suppliers and their available product specifications.

Supplier and Product Specifications

The following table summarizes the commercial availability of this compound from various chemical suppliers. The data has been compiled from publicly available product listings. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Code | CAS Number | Purity | Available Quantities | Price |

| Fluorochem | F627961 | 1452574-01-4[1] | Not specified | Inquire | Not available[1] |

| Combi-Blocks | FA-3779 | 1452574-01-4[2][3] | 98%[2] | Inquire | Inquire |

| BoronPharm | BP21302 | 1452574-01-4[4] | Not specified | Inquire | Inquire |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis or application of this compound are typically not provided in supplier documentation. Researchers should refer to peer-reviewed scientific literature and established synthetic chemistry journals for validated experimental procedures. Standard laboratory safety protocols should be strictly adhered to when handling this and any other chemical reagent.

Logical Workflow for Procurement

The process of acquiring this compound for research purposes can be streamlined by following a logical workflow. The diagram below illustrates the key steps from initial identification to laboratory application.

Figure 1: A generalized workflow for the procurement of chemical reagents for research.

References

The Strategic Utility of 2,5-Difluoro-4-benzyloxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile synthetic building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. 2,5-Difluoro-4-benzyloxyphenylboronic acid emerges as a key intermediate of significant interest, primarily serving as a precursor to the 2,5-difluoro-4-hydroxyphenyl moiety. This structural motif is of considerable value in the design of targeted therapies, particularly in the realm of kinase inhibitors. The presence of two fluorine atoms on the phenyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and pKa, while the boronic acid functional group facilitates its versatile incorporation into complex molecular scaffolds through powerful cross-coupling reactions.[1] The benzyloxy group serves as a readily cleavable protecting group for the phenol, allowing for late-stage unmasking of a crucial hydrogen-bonding moiety. This guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols related to this compound, positioning it as a valuable tool for medicinal chemists.

Synthetic Utility: A Gateway to Fluorinated Biaryls

The primary application of this compound in medicinal chemistry is as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's mild conditions and tolerance of a wide array of functional groups make it an ideal method for the synthesis of complex biaryl structures, which are prevalent in many classes of therapeutic agents.

The 2,5-difluorophenylboronic acid core is particularly valuable for synthesizing fluorinated biaryl compounds. The incorporation of fluorine can enhance metabolic stability and improve binding affinity to target proteins through various non-covalent interactions. However, a notable challenge with ortho-fluorinated aryl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. To circumvent this, highly active catalysts and optimized reaction conditions are employed to ensure the coupling reaction proceeds faster than the degradation of the boronic acid.

General Synthetic Workflow

The overarching synthetic strategy involving this compound typically involves two key transformations: a Suzuki-Miyaura coupling to construct the desired biaryl scaffold, followed by a debenzylation step to unmask the 4-hydroxyl group. This hydroxyl group is often a critical pharmacophoric feature, participating in key hydrogen-bonding interactions with the target protein.

References

The Fluorine Factor: A Technical Guide to the Role of Fluorine Substituents in Arylboronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and broad functional group tolerance have made them a mainstay in the construction of complex molecules. In the fields of medicinal chemistry and materials science, the introduction of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key molecular properties such as metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] Consequently, understanding the impact of fluorine substituents on the reactivity of arylboronic acids is of paramount importance for optimizing reaction conditions and designing novel synthetic pathways.

This technical guide provides an in-depth analysis of the electronic and steric effects of fluorine substituents on the properties and reactivity of arylboronic acids. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying chemical principles to offer a comprehensive resource for researchers.

The Electronic Influence of Fluorine

The effect of a fluorine substituent on an arylboronic acid is a nuanced interplay between its powerful inductive electron-withdrawing effect (-I) and its weaker, distance-dependent mesomeric (resonance) electron-donating effect (+M). This duality governs the Lewis acidity of the boron center, a critical factor in its reactivity.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is most potent at the ortho position and diminishes with distance (meta > para).

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic pi-system. This effect is strongest at the para position.

The net result is that fluorine substitution generally increases the Lewis acidity of the boronic acid.[2][4] In the para position, the -I and +M effects can partially compensate for each other.[4] In the meta position, the resonance contribution is much weaker, leading to a significant increase in acidity.[4] The ortho position experiences the strongest inductive withdrawal, greatly enhancing acidity, which can be further influenced by the potential for intramolecular hydrogen bonding.[4]

The following diagram illustrates these competing electronic effects.

Caption: Dueling electronic effects of a fluorine substituent on an arylboronic acid.

Quantitative Data on Acidity and Reactivity

The increased Lewis acidity conferred by fluorine substituents has a direct, measurable impact on the pKa of the boronic acid and its performance in cross-coupling reactions.

Acidity (pKa)

A lower pKa value indicates a stronger acid. The introduction of fluorine substituents significantly lowers the pKa of phenylboronic acid, with the effect being dependent on the degree and position of fluorination.[4] Unsubstituted phenylboronic acid has a pKa of 8.86.[4]

| Compound | pKa Value | Comment |

| Phenylboronic Acid | 8.86 | Baseline for comparison.[4] |

| 4-Fluorophenylboronic Acid | 8.77 | The highest pKa among fluorinated analogs due to competing -I/+M effects.[4] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | Demonstrates the strong cumulative acidifying effect of multiple F atoms.[4] |

Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids.

Reactivity in Suzuki-Miyaura Coupling

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-determining and is influenced by the electronic properties of the boronic acid. Electron-withdrawing groups can impact this step. While a highly acidic boronic acid can facilitate the formation of the reactive boronate species, it can also be more susceptible to the undesired side-reaction of protodeboronation.[2][5][6]

A direct kinetic comparison between phenylboronic acid and 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene shows that the fluorinated analog reacts faster, especially at higher temperatures.

| Boronic Acid | Temperature (°C) | Conversion after 3h (%) | Conversion after 24h (%) |

| Phenylboronic Acid | 70 | ~45 | ~80 |

| 4-Fluorophenylboronic Acid | 70 | ~55 | ~90 |

| Phenylboronic Acid | 110 | ~85 | >95 |

| 4-Fluorophenylboronic Acid | 110 | ~90 | >95 |

Table 2: Comparative conversion rates in the Suzuki-Miyaura coupling of phenylboronic acids with 1-bromo-4-fluorobenzene. Data is approximated from graphical representations in the source literature.[4][7] The highest turnover frequency (TOF) in the study was observed for 4-fluorophenylboronic acid.[4]

While a single, comprehensive study directly comparing all isomers under identical conditions is not available, compiled data shows that di- and tri-fluorinated phenylboronic acids are highly competent coupling partners, often providing high yields.

| Boronic Acid | Coupling Partner | Yield (%) | Notes |

| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | 98 | High yield achieved under sonication-enhanced, ligand-free conditions.[5][8] |

| 3,4-Difluorophenylboronic Acid | 4-Bromo-2-fluoroaniline | 94 | Example of coupling with an electron-poor aryl bromide. |

| 2,4,6-Trifluorophenylboronic Acid | Aryl Bromide | High | Strong electron-withdrawing effect enhances reactivity.[9] |

Table 3: Selected Suzuki-Miyaura coupling yields for polyfluorinated phenylboronic acids from various literature sources. Note: Conditions vary between examples and are not directly comparable.

Impact on Reaction Mechanisms

Fluorine substituents influence the overall success of a cross-coupling reaction by affecting the rates of both the desired catalytic cycle and undesired side reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid participates in the transmetalation step after activation by a base to form a more nucleophilic boronate species. The increased Lewis acidity of fluorinated arylboronic acids can facilitate this activation. However, the electron-withdrawing nature of fluorine decreases the nucleophilicity of the aryl group being transferred, which can potentially slow the transmetalation step.[10] The observed reactivity is a balance of these competing factors.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation of the boronic acid.

Protodeboronation: A Key Side Reaction

Protodeboronation is a process where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5][6] This is a significant competing pathway, particularly for electron-deficient arylboronic acids, which include many fluorinated variants.[8][11] The mechanism is complex and highly pH-dependent.[6][8] The instability of trihydroxyboronates generated from highly electron-deficient arylboronic acids under aqueous basic conditions can accelerate this undesired reaction.[11] Careful selection of the base, solvent, and temperature is crucial to minimize protodeboronation and maximize the yield of the desired cross-coupled product.[2][12]

Experimental Protocols

Reproducible experimental methods are critical for success. The following is a representative protocol for a microwave-assisted Suzuki-Miyaura coupling, a technique known for reducing reaction times and improving yields.[1]

General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with a fluorinated arylboronic acid.

Materials:

-

Fluorinated Arylboronic Acid (e.g., 2-Fluoropyridine-3-boronic acid) (1.2 - 1.5 equivalents)

-

Aryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.5 - 5 mol%)

-

Base (e.g., K₂CO₃, Na₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent (e.g., Dioxane/Water 4:1 mixture) to achieve a concentration of 0.1 - 0.5 M

Procedure:

-

Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add the fluorinated arylboronic acid, the aryl halide, the palladium catalyst, and the base.[1]

-

Solvent Addition: Add the chosen solvent system to the vial.[1]

-

Sealing: Securely seal the vial with a cap.[1]

-

Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes). Reaction progress can be monitored by TLC or LC-MS.[1]

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[1]

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with additional ethyl acetate.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

Isolation: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Caption: A typical experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Conclusion

Fluorine substituents exert a profound influence on the reactivity of arylboronic acids. By increasing the Lewis acidity of the boron center, fluorine substitution can accelerate key steps in catalytic cycles like the Suzuki-Miyaura coupling. However, this enhanced acidity also increases the risk of protodeboronation, a detrimental side reaction. The position of the fluorine atom is critical, with ortho, meta, and para isomers displaying distinct reactivity profiles due to the balance of strong inductive and weaker mesomeric effects. For the synthetic chemist, a thorough understanding of these principles is essential for reaction design, enabling the strategic selection of substrates and the optimization of reaction conditions to maximize yields and minimize undesirable pathways. The continued study of these fascinating reagents will undoubtedly unlock new possibilities in the synthesis of complex fluorinated molecules for medicine and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. catalogo.upc.edu.pe [catalogo.upc.edu.pe]

- 11. benchchem.com [benchchem.com]

- 12. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Suzuki-Miyaura cross-coupling reactions

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, particularly for creating biaryls, a common structural motif in pharmaceuticals and functional materials.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction joins an organoboron compound with an organic halide or pseudohalide.[2][3] Its widespread adoption in drug discovery and development is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the low toxicity of its reagents.[1][2][4] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[5]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[2][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (R¹-X).[2] This step, which is often rate-determining, forms a square-planar Pd(II) intermediate.[2][6] The reactivity order for the halide is I > OTf > Br >> Cl.[9]

-

Transmetalation : In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex.[7][9] A base is crucial for this step, as it activates the organoboron compound to form a more reactive boronate species.[9][10] This displaces the halide from the palladium center, resulting in a new palladium(II) complex with both organic groups attached.[7]

-

Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling to form the desired product (R¹-R²).[7] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[11]

-

Catalyst : Palladium complexes are the most common catalysts. The active species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[11] Palladacycles have also emerged as highly stable and active catalysts.[7] While palladium is dominant, nickel-based catalysts are effective for more challenging substrates like aryl chlorides and ethers.[4][7]

-

Ligands : Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky phosphine-based ligands (e.g., SPhos, XPhos) are widely used because they facilitate the oxidative addition and reductive elimination steps.[7][8][12] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[11]

-

Organoboron Reagents : Boronic acids are the most common coupling partners due to their commercial availability and stability to air and moisture.[13] Boronic esters, such as pinacol esters (B(Pin)), are often used for substrates that are unstable or prone to side reactions like protodeboronation.[1]

-

Organic Halides and Pseudohalides : A wide range of electrophiles can be used, including aryl, heteroaryl, and vinyl halides or triflates.[6] The reactivity generally follows the order I > Br > OTf > Cl.[9] While aryl chlorides are less reactive, modern catalysts with bulky, electron-rich ligands have made their use routine.[8][12]

-

Base : A base is required to activate the boronic acid for transmetalation.[14] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[6][14] The choice of base can significantly impact the reaction yield and must be compatible with the substrates' functional groups.[5]

-

Solvent : The reaction is often performed in organic solvents like dioxane, toluene, or THF, typically with the addition of water.[6] The solvent system influences the solubility of the reagents and the overall reaction kinetics.[14][15] Green, aqueous conditions have also been developed, taking advantage of the water solubility of organoboranes.[7]

Quantitative Data Summary

The choice of catalyst, ligand, and base directly impacts reaction efficiency. Below are tables summarizing performance data from various studies.

Table 1: Comparative Performance of Palladium Catalyst Systems

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [12] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [12] |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [12] |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [12] |

| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [12] |

Note: Data is illustrative and derived from studies on sterically demanding arylboronic acids.[12]

Table 2: Effect of Different Bases on Reaction Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2][12] |

| K₂CO₃ | Toluene/H₂O | 80 | 12 | 91 | [2][5] |

| NaHCO₃ | Toluene/H₂O | 80 | 12 | 85 | [2][5] |

| Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 | [16] |

Note: Yields are substrate-dependent. This table shows representative examples.

Table 3: Examples of High Turnover Number (TON) Systems

| Catalyst System | Substrates | TON | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / P,O-ferrocene ligand | Aryl bromides + Aryl boronic acids | up to 750,000 | [4] |

| Palladacycle | Aryl iodides + Arylboronic acids (Carbonylative) | 10⁶ - 10⁷ | [17][18] |

| Pd(OAc)₂ / N-(4-methoxyphenyl)-3-oxobutanamide | Aryl chlorides + Arylboronic acids | up to 950,000 | [19] |

| Pd(OAc)₂ / SPhos | Aryl bromides + Arylboronic acids | up to 20,000 |[20] |

Detailed Experimental Protocol

This section provides a general, representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using modern Buchwald-type ligands.

Materials & Reagents:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

-

Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[11][16]

-

Solvent Addition : Add the degassed toluene and degassed water to the reaction mixture via syringe.[11]

-

Reaction Execution : Place the Schlenk tube in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 2-24 hours.[11]

-

Monitoring : Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or GC-MS.[11]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate (3x).[11][21]

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[11] After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[21]

Factors Affecting Reaction Outcome

Several factors beyond the core components can influence the success of a Suzuki-Miyaura coupling.

-

Temperature : Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate, although some highly active catalyst systems can operate at room temperature.[7][9][14]

-

Reaction Time : Reaction times can vary from minutes to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.[11][22]

-

Side Reactions :

-

Protodeboronation : This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often promoted by excess base or high temperatures and can be mitigated by using boronic esters or carefully controlling conditions.[6][23]

-

Homocoupling : The coupling of two identical organoboron reagents or two identical organic halides can occur, especially in the presence of oxygen or if the Pd(II) precatalyst is not properly reduced to Pd(0).[6]

-

Hydrolysis of Halides : In some cases, the organic halide can be hydrolyzed to the corresponding phenol, particularly with electron-deficient aryl halides under strongly basic conditions.

-

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry for C-C bond formation, second only to amide bond formation.[1][24] Its reliability and broad functional group tolerance make it ideal for synthesizing complex molecules, derivatizing core scaffolds, and performing late-stage functionalization in drug development pipelines.[5][24]

Many approved drugs are synthesized using this key reaction, including:

-

Losartan : An angiotensin II receptor antagonist used to treat high blood pressure.[24]

-

Valsartan : Another widely prescribed medication for hypertension and heart failure.[15]

-

Lumacaftor : A drug used to treat cystic fibrosis, where a critical biaryl bond is formed via Suzuki coupling.[24]

-

Rucaparib : An anticancer agent used for treating ovarian cancer.[23]

The reaction's robustness allows for the efficient coupling of complex heterocyclic fragments, which are prevalent in many biologically active compounds.[1][23]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable and powerful tool for synthetic chemists in academia and industry. Its operational simplicity, mild conditions, and vast scope have made it a go-to method for constructing carbon-carbon bonds. For professionals in drug development, a deep understanding of the reaction's mechanism, components, and optimization strategies is crucial for the efficient synthesis of novel therapeutics and complex molecular architectures. Continuous innovation in catalyst and ligand design continues to expand the capabilities of this remarkable reaction.[8]

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wwjmrd.com [wwjmrd.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mt.com [mt.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. acs.figshare.com [acs.figshare.com]

- 18. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rsc.org [rsc.org]

- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Decomposition Pathways of Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, materials science, and medicinal chemistry. Their utility, however, is often tempered by their inherent instability, leading to decomposition through several key pathways. A thorough understanding of these degradation routes is critical for optimizing reaction conditions, ensuring product purity, and developing stable boronic acid-based pharmaceuticals. This technical guide provides a detailed exploration of the primary decomposition pathways of boronic acids: protodeboronation, oxidation, and boroxine formation.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is a chemical reaction involving the protonolysis of a carbon-boron bond, resulting in its replacement with a carbon-hydrogen bond.[1] This is a well-documented and often undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic and steric nature of its organic substituent.[2]

Acid-Catalyzed Protodeboronation

Under acidic conditions, the protodeboronation of arylboronic acids can occur via an intermolecular metathesis involving a four-membered ring transition state.[3] This pathway is generally favored for arylboronic acids bearing electron-donating groups, which enhance the rate and yield of the reaction.[4]

Base-Catalyzed Protodeboronation

Base-catalyzed protodeboronation typically proceeds through the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[2] The subsequent rate-limiting step involves the reaction of this boronate with a proton source, such as water, to yield the protodeboronated product.[2] The rate of base-catalyzed protodeboronation is highly pH-dependent, often reaching a maximum at a pH above the pKa of the boronic acid.[5] For some heteroaromatic boronic acids, a zwitterionic intermediate can be responsible for rapid protodeboronation at neutral pH.[2]

Quantitative Data: Protodeboronation Rates

The rate of protodeboronation is highly sensitive to the pH of the medium and the structure of the boronic acid. The following table summarizes representative half-lives (t₀.₅) for the protodeboronation of various arylboronic acids under different pH conditions.

| Arylboronic Acid | pH | Temperature (°C) | Half-life (t₀.₅) | Reference |

| p-Anisylboronic acid | 1-3 (HCl) | 90 | Varies with [H⁺] | [6] |

| p-Anisylboronic acid | 11-13 (KOH) | 90 | Varies with [OH⁻] | [6] |

| 2,6-Difluorophenylboronic acid | > pKa | 70 | ~5 s | [7] |

| Pentafluorophenylboronic acid | > pKa | 70 | 2.6 ms | [7] |

| 3-Thienylboronic acid | Max rate at pKa | 70 | Varies | [7] |

| 2-Pyridylboronic acid | 7 | 70 | 27 s | [8] |

| 3- & 4-Pyridylboronic acids | 12 | 70 | > 1 week | [7] |

| 5-Thiazolylboronic acid | 7 | 70 | ~25-50 s | [7] |

Oxidation to Phenols

The oxidation of arylboronic acids to the corresponding phenols is another significant decomposition pathway, which can also be a synthetically useful transformation. This process, often referred to as ipso-hydroxylation, involves the cleavage of the C–B bond and the formation of a C–O bond.[9]

The reaction is typically carried out using an oxidizing agent, with hydrogen peroxide being a common and environmentally benign choice. The proposed mechanism involves the formation of an adduct between the boronic acid and the oxidant, followed by a 1,2-aryl migration from the boron to the oxygen atom. Subsequent hydrolysis of the resulting boronate ester yields the phenol.[1]

Quantitative Data: Yields of Phenols from Arylboronic Acids

The efficiency of the oxidation of arylboronic acids to phenols is influenced by the substrate, oxidant, and reaction conditions. The following table presents the yields of various phenols from the corresponding arylboronic acids using hydrogen peroxide as the oxidant.

| Arylboronic Acid | Substituent | Solvent | Reaction Time | Yield (%) | Reference |

| Phenylboronic acid | H | Ethanol | 1 min | 99 | |

| 4-Methylphenylboronic acid | 4-CH₃ | Ethanol | 1 min | 98 | |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | Ethanol | 1 min | 97 | |

| 4-Chlorophenylboronic acid | 4-Cl | Ethanol | 1 min | 96 | |

| 4-Fluorophenylboronic acid | 4-F | Ethanol | 1 min | 95 | |

| 3-Nitrophenylboronic acid | 3-NO₂ | Ethanol | 1 min | 94 | |

| 2-Naphthylboronic acid | - | Ethanol | 1 min | 92 | |

| 4-Biphenylboronic acid | 4-Ph | Ethanol | 1 min | 95 |

Boroxine Formation

Boronic acids can undergo a reversible dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[5] This equilibrium is influenced by the presence of water, temperature, and the electronic properties of the substituents on the boronic acid.[10] The formation of boroxines is an entropically driven process due to the release of three water molecules.

The mechanism involves a series of condensation steps. The Lewis acidic nature of the boron atom allows for the formation of a dimeric intermediate, which then undergoes further condensation to form the stable six-membered boroxine ring.[6]

Quantitative Data: Thermodynamics of Boroxine Formation

The formation of boroxines from boronic acids is a reversible process with associated thermodynamic parameters. The following table summarizes the enthalpy (ΔH) and entropy (TΔS) changes for the formation of various tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K.

| Substituent (R) | Keq (M⁻²) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| OMe | 1.40 | 14.3 | 15.4 | [10] |

| Me | 0.45 | 14.3 | 12.3 | [10] |

| H | 0.28 | 14.3 | 11.0 | [10] |

| F | 0.17 | 14.3 | 9.9 | [10] |

| Cl | 0.16 | 14.3 | 9.7 | [10] |

| CN | 0.05 | 14.3 | 6.8 | [10] |

| NO₂ | 0.03 | 14.3 | 5.5 | [10] |

Experimental Protocols

Accurate monitoring of boronic acid decomposition is essential for understanding its stability and optimizing its use. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Detailed Methodology for HPLC Analysis of Boronic Acid Degradation

This protocol provides a general framework for developing a stability-indicating HPLC method for boronic acids.

Objective: To separate and quantify the parent boronic acid from its degradation products over time under various stress conditions.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Diode Array Detector (DAD)).

-

Analytical column: A reversed-phase C18 column is a common starting point (e.g., 4.6 x 150 mm, 5 µm). The choice of stationary phase may need to be optimized to minimize on-column degradation.[11]

Reagents and Materials:

-

Boronic acid sample

-

HPLC-grade acetonitrile (ACN) and water

-

pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate)

-

Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,5-Difluoro-4-benzyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-Difluoro-4-benzyloxyphenylboronic acid. This versatile protocol is intended for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The presence of the difluoro-benzyloxy-phenyl motif can impart unique electronic and steric properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

Due to the limited availability of specific experimental data for this compound, the following protocols and data are adapted from established procedures for the structurally similar 2,5-difluorophenylboronic acid.[1][2][3][4] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates. The ortho-fluorine substituent can make the boronic acid susceptible to protodeboronation, a common side reaction.[2] The use of highly active palladium catalysts and carefully selected bases can mitigate this issue by promoting rapid C-C bond formation.[2]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl halides.[1][4] These conditions are expected to be a good starting point for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides with 2,5-Difluorophenylboronic Acid [1][4]

| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |

| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |

Table 2: Suzuki-Miyaura Coupling Conditions for Aryl Chlorides with 2,5-Difluorophenylboronic Acid [1][4]

| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |

| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |

| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |

| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with this compound. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides [4]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the tube via syringe.

-

Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Coupling with Aryl Chlorides [4]

Materials:

-

Aryl chloride (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Ligand (e.g., XPhos, SPhos, or RuPhos)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add the anhydrous solvent to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure biaryl product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Logical relationship of components in the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Optimized Synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-benzyloxyphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the difluorinated phenyl ring can enhance metabolic stability, modulate electronic properties, and improve the binding affinity of target molecules. This document provides a detailed, optimized protocol for the multi-step synthesis of this compound, starting from the commercially available 4-bromo-2,5-difluorophenol.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps:

-

Protection of the phenolic hydroxyl group: The hydroxyl group of 4-bromo-2,5-difluorophenol is protected with a benzyl group to yield 1-bromo-4-(benzyloxy)-2,5-difluorobenzene.

-

Borylation: The aryl bromide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Benzylation | 4-Bromo-2,5-difluorophenol | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 4-6 | >95 |

| 2 | Borylation | 1-Bromo-4-(benzyloxy)-2,5-difluorobenzene | n-Butyllithium, Triisopropyl borate | Anhydrous THF | -78 to RT | 12-16 | 70-85 |

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(benzyloxy)-2,5-difluorobenzene

This protocol describes the protection of the hydroxyl group of 4-bromo-2,5-difluorophenol using benzyl bromide.

Materials:

-

4-Bromo-2,5-difluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash them with a small amount of acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-(benzyloxy)-2,5-difluorobenzene as a white solid.

Step 2: Synthesis of this compound

This protocol details the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange.[1][2][3]

Materials:

-

1-Bromo-4-(benzyloxy)-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or a three-necked round-bottom flask

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Assemble a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

Dissolve 1-bromo-4-(benzyloxy)-2,5-difluorobenzene (1.0 eq.) in anhydrous THF in the reaction flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 30 minutes at room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of arylboronic acids can sometimes be challenging due to their physical properties. Recrystallization is often the preferred method.

Procedure:

-

Dissolve the crude boronic acid in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold hexanes.

-

Dry the purified this compound under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of Fluorinated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction